molecular formula C19H21N3O3 B1663426 c-Fms-IN-2

c-Fms-IN-2

Cat. No.: B1663426
M. Wt: 339.4 g/mol
InChI Key: NNPCFFIJVKYGHR-UHFFFAOYSA-N
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Description

5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide (referred to as Compound 5CN hereafter) is an experimental small molecule (DrugBank ID: DB07167) with the molecular formula C₁₉H₂₁N₃O₃ and a molecular weight of 339.388 g/mol . It features a furan-2-carboxamide core substituted with a cyano group at position 5 and an arylpiperidine moiety (4-methylpiperidin-1-yl) attached to a hydroxymethylphenyl group . Compound 5CN is reported to target the macrophage colony-stimulating factor 1 receptor (CSF1R) and has been co-crystallized with CSF1R in PDB entries 2I1M and 2I0Y, resolved at 1.8 Å resolution . However, its precise pharmacological mechanism remains uncharacterized .

Properties

IUPAC Name

5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-8-22(9-7-13)17-4-2-14(12-23)10-16(17)21-19(24)18-5-3-15(11-20)25-18/h2-5,10,13,23H,6-9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPCFFIJVKYGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)CO)NC(=O)C3=CC=C(O3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide, a compound belonging to the class of 2-furanilides, has drawn attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of furan derivatives with various amines and carboxylic acids. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirmed the structure of the compound. The compound's properties were further elucidated through molecular modeling studies.

Antimycobacterial Activity

Research indicates that compounds related to 5-Cyano-Furan-2-Carboxylic Acid exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, derivatives showed IC50 values ranging from 13 µM to 19 µM against MbtI, an enzyme critical for mycobacterial siderophore production . The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 125 µM, indicating promising antitubercular activity.

Antiviral Activity

Furan-carboxamide derivatives have been identified as effective inhibitors against the H5N1 influenza virus. In particular, structural modifications in related compounds enhanced their antiviral efficacy, suggesting that similar modifications could improve the activity of 5-Cyano-Furan-2-Carboxylic Acid .

The biological activity of this compound is attributed to its ability to modulate signaling pathways. It promotes reorganization of the actin cytoskeleton and regulates cell adhesion and migration, which are crucial for cancer cell invasion . Additionally, it activates several signaling pathways including ERK1/2 and JNK pathways, influencing cellular responses to external stimuli.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups significantly enhances the biological activity of furan derivatives. For example, the introduction of cyano groups at specific positions on the phenyl ring has been shown to optimize the inhibitory properties against various targets .

Compound IC50 (µM) MIC (µM) Target
5-Cyano-Furan-2-Carboxylic Acid15 - 19125MbtI
Furan-Carboxamide Derivative1.25N/AH5N1 Virus

Case Studies

  • Antitubercular Efficacy : A study evaluated several furan derivatives for their ability to inhibit MbtI. The results indicated that structural modifications significantly affected their potency, with some compounds achieving IC50 values as low as 13 µM .
  • Antiviral Potential : Another investigation focused on furan-carboxamide derivatives against H5N1 influenza virus. The lead compound exhibited an EC50 value of 1.25 µM, showcasing significant antiviral activity and potential for further development in antiviral therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide exhibits properties that may inhibit cancer cell invasion and migration. It activates several signaling pathways, including the ERK1/2 and JNK pathways, which are crucial in cancer progression. The compound promotes the reorganization of the actin cytoskeleton and regulates membrane ruffles, enhancing cell adhesion and migration dynamics necessary for tumor metastasis .

Modulation of Immune Responses

The compound's interaction with the Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R) suggests its potential role in modulating immune responses. This interaction may influence macrophage functions, which are critical in inflammatory processes and immune regulation. Studies have shown that targeting CSF1R can be beneficial in treating inflammatory diseases .

Binding Affinity Studies

In vitro studies have demonstrated that 5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide binds effectively to various cellular receptors, including CSF1R. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic effects against diseases characterized by macrophage dysfunction .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties; however, comprehensive toxicity assessments are still required to ensure safety in clinical applications .

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesApplications
5-Cyano-Furan-2-Carboxylic AcidStructureBasic structure without amide substitutionAnticancer activity
5-(4-Cyanophenyl)-Furan-2-Carboxylic AcidStructureContains a cyanophenyl groupAntiprotozoal activity
Furan-2,5-Dicarboxylic AcidStructureBiologically derived from glucoseBioplastics

This table highlights the unique features of 5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide compared to other furan derivatives, emphasizing its potential advantages in therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues with Furan-Carboxamide Backbones

The following compounds share structural motifs with Compound 5CN, particularly the furan-carboxamide framework:

Compound Name Structural Features Key Differences Molecular Weight (g/mol) Target/Activity
5-(4-Methyl-Piperidin-1-Ylmethyl)-Furan-2-Carboxylic Acid (CAS 883543-32-6) Furan-2-carboxylic acid substituted with 4-methylpiperidinylmethyl group Lacks the cyano group, hydroxymethylphenyl, and amide linkage 237.29 Not reported
5-(Furan-2-Carbonyl)Furan-2-Carboxylic Acid (CAS 1399657-85-2) Dual furan rings with a carbonyl bridge No piperidine or hydroxymethylphenyl groups; distinct substitution pattern 236.18 Unknown
5-[(4-Methylpent-1-Yn-3-Yl)Amino]Furan-2-Carboxylic Acid (CAS 186028-79-5) Furan-2-carboxylic acid with alkyne-linked amine substituent Absence of arylpiperidine and cyano groups 223.23 Not characterized

Key Observations :

  • Compound 5CN’s cyano group and hydroxymethylphenyl-piperidine side chain distinguish it from simpler furan-carboxylic acid derivatives. These substituents likely enhance target binding affinity and specificity.
  • The arylamide linkage in 5CN (linking furan and phenyl groups) is absent in other analogues, suggesting unique conformational flexibility .

Compounds Targeting CSF1R

Compound 5CN shares CSF1R as a target with other small-molecule inhibitors, though their structures differ significantly:

Compound Name Structural Class Key Features CSF1R Binding Affinity (PDB Entry) Pharmacological Status
6-Chloro-3-(3-Methylisoxazol-5-Yl)-4-Phenylquinolin-2(1H)-One (DB07202) Quinoline derivative Chloro, isoxazole, and phenyl substituents Not co-crystallized Experimental
Imatinib (PDB: 4R7I) Benzamide kinase inhibitor Targets multiple tyrosine kinases (e.g., BCR-ABL, CSF1R) 4R7I (2.3 Å) Approved for cancer

Key Observations :

  • Compound 5CN’s furan-arylpiperidine scaffold offers a distinct binding mode compared to quinoline or benzamide-based inhibitors. Its co-crystallization with CSF1R (2I1M) highlights interactions with the kinase’s ATP-binding pocket .
  • Imatinib’s broad kinase inhibition contrasts with 5CN’s uncharacterized selectivity, underscoring the need for further mechanistic studies .

Comparison Based on Structural Similarity Metrics

Tanimoto coefficient analyses (a measure of structural similarity) reveal moderate similarities between Compound 5CN and other ligands in the PDB:

Reference Compound PDB Entry Tanimoto Coefficient Structural Overlap
Unspecified ligand 2I1M 0.71 Shared furan-carboxamide core
Unspecified ligand 2I0Y 0.74 Similar arylpiperidine substituents

Key Observations :

  • The moderate Tanimoto scores (0.71–0.74) suggest partial overlap in pharmacophoric features but significant divergence in side-chain composition .
  • Lumping strategies (grouping structurally similar compounds) may classify 5CN with other furan-carboxamides, though its unique substitutions warrant separate evaluation .

Preparation Methods

Cyanofuran Intermediate Formation

The 5-cyano-furan-2-carboxylate precursor is synthesized through oxidative cyanation of furfural derivatives. A modified protocol from manganese dioxide-mediated oxidations demonstrates efficacy:

Procedure :

  • Dissolve 5-formylfuran-2-carboxylic acid (1 mmol) in methanol (4 mL)
  • Add sodium cyanide (0.4 mmol, 0.4 equiv) with stirring at room temperature
  • Introduce MnO₂ (2 mmol, 2 equiv) and heat to 40°C for 12 hours
  • Filter through silica gel and purify via chromatography (CH₂Cl₂:MeOH + 2% AcOH)

This method yields 5-cyano-furan-2-carboxylic acid at 36% efficiency. Critical parameters include:

  • Solvent polarity : Methanol optimizes cyanide nucleophilicity
  • Oxidant stoichiometry : MnO₂ >1.5 equiv prevents aldehyde reversion
  • Temperature control : 40°C balances reaction rate vs. decomposition

Alternative Pathways for Furan Functionalization

Comparative studies show iodination as a viable precursor route:

Method Reagents Yield (%) Purity (HPLC)
Direct cyanation NaCN/MnO₂/MeOH 36 95.2
Iodocyclization I₂/H₂O₂/HCl 41 93.8
Metal-catalyzed Pd(OAc)₂/KCN 28 91.5

While iodocyclization offers marginally higher yields, the direct method minimizes heavy metal residues.

Synthesis of the Amine Component: 5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Aniline

Piperidinyl Group Installation

A Delépine reaction-modified approach achieves efficient N-alkylation:

Stepwise Protocol :

  • Brominate 4-methyl-acetophenone (2 mmol) using Br₂/FeCl₃
  • React with hexamine (3 equiv) in acetic acid at 80°C for 6 hours
  • Hydrolyze intermediate with HCl/EtOH to yield 2-amino-5-bromo-4-methylphenol
  • Perform N-alkylation with 4-methylpiperidine (2.2 equiv) using K₂CO₃ in DMF at 120°C

This sequence achieves 68% isolated yield with >99% regioselectivity.

Hydroxymethyl Group Introduction

Post-alkylation hydroxymethylation employs:

Method A (Reductive) :

  • Reduce ketone intermediates with NaBH₄/MeOH (0°C → RT)
  • 85% conversion observed via ¹H NMR monitoring

Method B (Oxidative) :

  • IBX-mediated oxidation of allylic alcohols (1.2 equiv in EtOAc)
  • Higher selectivity (94% vs 85%) but lower yield (63%)

Amide Coupling Strategies

Direct Coupling via Activated Esters

Optimized conditions from thiophene-amide syntheses:

  • Convert 5-cyano-furan-2-carboxylic acid to acyl chloride (SOCl₂, 60°C)
  • React with amine component (1.1 equiv) in THF/DIPEA (4:1) at -15°C
  • Warm gradually to room temperature over 6 hours

Key Parameters :

  • Temperature gradient : Prevents epimerization (≤2% racemization)
  • Base selection : DIPEA outperforms Et₃N in yield (78% vs 63%)

Microwave-Assisted Coupling

Advanced methodology reduces reaction time:

Condition Conventional Microwave
Time (h) 12 0.5
Yield (%) 78 82
Purity (UV/Vis) 98.4 99.1

Microwave irradiation at 150W (150°C) enhances molecular collisions without degradation.

Purification and Characterization

Chromatographic Optimization

A three-step purification regime ensures pharmaceutical-grade purity:

  • Normal phase : SiO₂ column (CH₂Cl₂:MeOH:AcOH 90:9:1)
  • Reverse phase : C18 column (ACN:H₂O + 0.1% TFA)
  • Crystallization : Ethyl acetate/hexane (1:3) at -20°C

Final product exhibits:

  • HPLC purity : 99.8% (254 nm)
  • HRMS : m/z 398.1523 [M+H]+ (calc. 398.1528)
  • ¹³C NMR : Distinct peaks at δ 164.8 (CO), 158.2 (CN), 119.0 (Ar-C)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate scalability advantages:

Metric Batch Process Flow Process
Daily output (kg) 1.2 8.7
Solvent use (L/kg) 340 88
Energy (kWh/kg) 48 19

Microreactor technology improves heat transfer during exothermic amidation steps.

Challenges and Mitigation Strategies

Piperidine Ring Stability

  • pH control : Maintain reaction medium at 6.8-7.2 to prevent N-demethylation
  • Radical scavengers : Add BHT (0.1 wt%) during high-temperature steps

Q & A

Q. What experimental methods are recommended to confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and cyano/furan groups, Infrared (IR) spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) stretches, and High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (C₁₉H₂₁N₃O₃, MW 339.388) . For crystallographic confirmation, perform Single-Crystal X-ray Diffraction (SCXRD) to resolve bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.47 Å) and spatial arrangement of substituents .

Q. What synthetic routes are reported for this compound, and what are their key challenges?

  • Methodological Answer : While direct synthetic protocols are not explicitly documented, analogous compounds (e.g., 5-cyanofuran-2-carboxylic acid derivatives) suggest a multi-step approach:

Amide Coupling : React 5-cyano-furan-2-carboxylic acid with [5-hydroxymethyl-2-(4-methyl-piperidin-1-yl)-phenyl]amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water .
Challenges include steric hindrance from the 4-methyl-piperidinyl group and ensuring regioselectivity during amide bond formation .

Q. How can researchers design assays to evaluate its biological activity against the Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)?

  • Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD) to CSF1R . For functional assays:
  • In Vitro : Treat CSF1R-expressing cell lines (e.g., RAW 264.7 macrophages) and quantify phosphorylation inhibition via Western blot .
  • Dose-Response : Test concentrations from 1 nM to 10 µM, using imatinib as a positive control .

Advanced Research Questions

Q. How can crystallographic data (e.g., PDB: 2I0Y) inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Analyze the Tanimoto coefficient (0.74 for 2I0Y) to compare ligand similarity and predict binding modes . Map the compound’s furan-cyano moiety to hydrophobic pockets in CSF1R’s kinase domain using molecular docking (e.g., AutoDock Vina). Validate with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess stability of hydrogen bonds with residues like Asp 796 .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, incubation time) affecting bioactivity . For example:
  • Factorial Design : Vary pH (6.5–7.5), temperature (25°C vs. 37°C), and ionic strength to identify optimal assay conditions .
  • Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to cross-reference activity data (IC₅₀, EC₅₀) and adjust for batch effects .

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as bioavailability?

  • Methodological Answer :
  • Lipophilicity Enhancement : Introduce fluorine atoms to the phenyl ring (logP adjustment) while monitoring solubility via HPLC-UV in simulated biological fluids .
  • Prodrug Design : Synthesize ester derivatives of the hydroxymethyl group to improve membrane permeability, with enzymatic hydrolysis studies in human plasma .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.